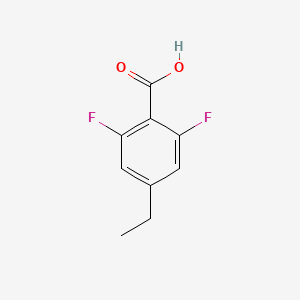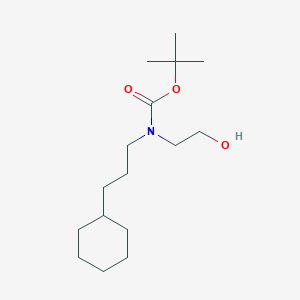
tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and chemical synthesis. This particular compound is characterized by the presence of a tert-butyl group, a cyclohexylpropyl group, and a hydroxyethyl group attached to the carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-cyclohexylpropylamine and 2-hydroxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted carbamates with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various derivatives.
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur at other functional groups without affecting the amine group.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its carbamate structure can be modified to enhance the pharmacological properties of drug candidates.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- tert-Butyl (2-hydroxyethyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (2-hydroxyethyl)(methyl)carbamate
Comparison:
- tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate is unique due to the presence of the cyclohexylpropyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
- The hydroxyethyl group in this compound provides additional sites for hydrogen bonding and other interactions, enhancing its versatility in various applications.
- Compared to other carbamates, this compound may exhibit different reactivity and stability profiles, making it suitable for specific synthetic and industrial processes.
Propiedades
Fórmula molecular |
C16H31NO3 |
|---|---|
Peso molecular |
285.42 g/mol |
Nombre IUPAC |
tert-butyl N-(3-cyclohexylpropyl)-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C16H31NO3/c1-16(2,3)20-15(19)17(12-13-18)11-7-10-14-8-5-4-6-9-14/h14,18H,4-13H2,1-3H3 |
Clave InChI |
KAWSOLGQHIIVQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCCC1CCCCC1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


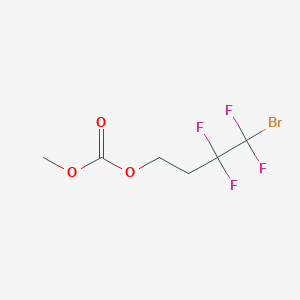
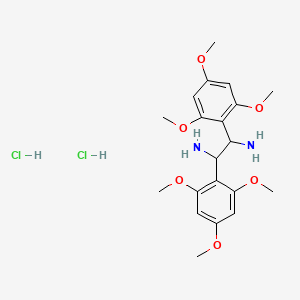

![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)
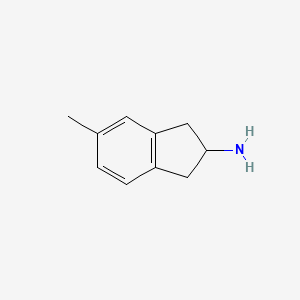
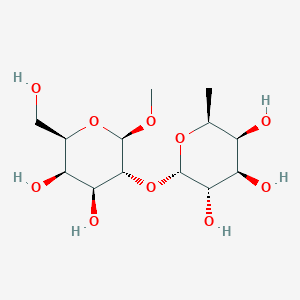
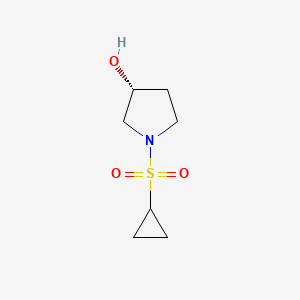
![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)

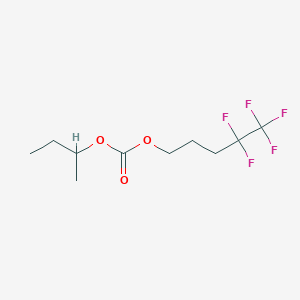
![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)

